molecular formula C17H16N4O3S2 B3442017 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

カタログ番号: B3442017
分子量: 388.5 g/mol
InChIキー: RIXDXDJYMYXHBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative featuring a benzamide core linked to a 5-ethyl-1,3,4-thiadiazole ring via a sulfamoylphenyl group. Its structural uniqueness lies in the ethyl substitution on the thiadiazole ring, which influences electronic properties, solubility, and binding interactions compared to analogs with different substituents.

特性

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXDXDJYMYXHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件

WAY-115654の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む複数のステップが含まれます。

工業生産方法

WAY-115654の工業生産は、高純度と一貫性を確保するために標準化されたプロトコルに従います。 この化合物は、しばしばジメチルスルホキシド(DMSO)中で10mMなどの溶液として調製され、安定性を維持するために低温で保管されます .

化学反応の分析

科学研究への応用

WAY-115654は、以下を含む幅広い科学研究への応用があります。

    化学: さまざまな化学反応や研究における試薬として使用されます。

    生物学: 生物系への影響、特に電位依存性ナトリウムチャネルの阻害における役割について調査されています。

    医学: 鎮痛や神経疾患など、潜在的な治療用途について検討されています。

    産業: 新素材や化学プロセスの開発に利用されています.

科学的研究の応用

WAY-115654 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on biological systems, particularly its role in inhibiting voltage-gated sodium channels.

    Medicine: Explored for its potential therapeutic applications, including pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

WAY-115654は、電位依存性ナトリウムチャネルを阻害することでその効果を発揮します。この阻害は、細胞膜を横切るナトリウムイオンの正常な流れを妨げ、細胞の電気的活動を影響を与えます。 この機構に関与する分子標的と経路には、WAY-115654がナトリウムチャネル上の特定の部位に結合し、それらを不活性化することが含まれます .

類似化合物との比較

The following sections compare the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activities.

Structural Analogs with Modified Thiadiazole Substituents

Variations in the thiadiazole ring substituents significantly alter physicochemical and biological properties.

Compound Name Substituent on Thiadiazole Molecular Formula Key Properties Biological Activity Reference
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide Ethyl (-CH₂CH₃) C₁₇H₁₇N₄O₃S₂ Molar mass: 393.47 g/mol; CAS: 899351-43-0 Not explicitly reported, but analogs show anticancer/antimicrobial activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxypyridin-3-yl)benzamide Methyl (-CH₃) C₂₅H₂₂N₄O₆S₂ PI3Kα inhibitor; synthesized via reductive amination (29% yield) Antiproliferative activity against cancer cell lines
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio (-S-CH₂C₆H₅) C₁₈H₁₄F₃N₃O₂S₂ Inhibits tyrosine kinases (Abl/Src); IC₅₀ < 1 μM Anticancer activity against breast (MDA), prostate (PC3), and glioblastoma (U87)
4-(diethylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide Diethylsulfamoyl (-N(CH₂CH₃)₂) C₂₁H₂₅N₅O₅S₃ Molar mass: 547.73 g/mol; available as a screening compound Potential kinase or enzyme inhibitor (unconfirmed)

Key Observations :

  • Ethyl vs.
  • Benzylthio vs. Ethyl : Benzylthio derivatives exhibit strong kinase inhibition, suggesting that bulkier substituents on thiadiazole enhance target binding .
Analogs with Modified Benzamide or Sulfamoyl Groups

Substituents on the benzamide or sulfamoyl moiety influence electronic properties and bioactivity.

Compound Name Benzamide/Sulfamoyl Modification Molecular Formula Key Properties Biological Activity Reference
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) Fluorobenzamide + tetrahydrofuran-sulfamoyl C₁₈H₁₆FN₃O₅S [α]D = +10.6°; melting point: 236–237°C Antifungal/antibacterial (inferred from class)
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) Chlorosalicylamide + fluorophenyl-sulfamoyl C₂₁H₁₇ClFN₂O₄S PD-L1 inhibitor (57.152% inhibition at 10 μM) Immune checkpoint inhibition; low cytotoxicity
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Cyclohexyl-ethyl-sulfamoyl + oxadiazole C₂₃H₂₇N₅O₅S Antifungal IC₅₀: 8–16 μg/mL against C. albicans Thioredoxin reductase inhibition
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide Nitrobenzamide substitution C₁₇H₁₅N₅O₅S₂ Molar mass: 449.47 g/mol; CAS: 312914-40-2 Unreported, but nitro groups often enhance redox activity

Key Observations :

  • Halogenated Benzamides : Fluorine or chlorine atoms improve metabolic stability and binding affinity, as seen in PD-L1 inhibitors .
  • Oxadiazole vs. Thiadiazole : Oxadiazole analogs (e.g., LMM11) exhibit antifungal activity, whereas thiadiazole derivatives may target kinases or reductases .

生物活性

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₄O₃S₂
  • Molecular Weight : 326.395 g/mol
  • CAS Number : 1037-51-0

The compound features a thiadiazole ring, which is known for its pharmacological properties. The structural configuration allows for interactions with various biological targets, making it a subject of interest in drug development.

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide exhibits several mechanisms of action:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives targeting EGFR and HER-2 have demonstrated significant inhibition of kinase activity in breast and lung cancer cell lines .
  • Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including HEK293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) cells. This suggests a potential for use in anticancer therapies.
  • Antioxidant Properties : Some studies indicate that related thiadiazole derivatives possess antioxidant and free radical scavenging activities, which could contribute to their therapeutic effects by reducing oxidative stress in cells.

Anticancer Properties

Research has highlighted the anticancer potential of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide. A study demonstrated that compounds with similar structures inhibited cell growth in breast cancer cell lines (MCF-7 and SK-BR-3) while sparing healthy cells (MCF-10A) from significant toxicity .

Antimicrobial Activity

The compound's thiadiazole moiety contributes to its antimicrobial properties. Studies suggest that modifications at the 5-position of the thiadiazole ring can enhance or diminish antimicrobial activity, indicating a structure–activity relationship that could guide further development .

Research Findings and Case Studies

StudyFindings
In vitro studies on breast cancer cells N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide showed significant inhibition of cell proliferation in MCF-7 and SK-BR-3 cells with minimal effects on normal cells .
Antioxidant activity assessment Related compounds exhibited free radical scavenging capabilities, suggesting potential protective effects against oxidative damage.
Enzyme inhibition assays Compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide effectively inhibited EGFR and HER2 kinases in biochemical assays .

Q & A

Q. What are the standard synthetic routes for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide?

The synthesis typically involves a multi-step approach:

Thiadiazole Core Formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to form the sulfamoyl intermediate .

Coupling Reaction : The sulfamoyl intermediate is coupled with 4-phenoxybenzamide under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C) .

Purification : Techniques such as column chromatography or recrystallization ensure ≥95% purity. Microwave-assisted synthesis can improve yields (e.g., 89% vs. 84% for conventional methods) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity of the thiadiazole, sulfamoyl, and benzamide moieties .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 480.6 for [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : Inhibits bacterial growth (MIC: 2–8 µg/mL against S. aureus) via sulfamoyl group-mediated disruption of folate synthesis .
  • Anticancer : Induces apoptosis in cancer cell lines (IC₅₀: 12.5 µM in HeLa) by interfering with DNA replication; the thiadiazole ring acts as a pyrimidine bioisostere .

Advanced Research Questions

Q. How does the ethyl substituent on the thiadiazole ring influence bioactivity compared to methyl or phenyl analogs?

The ethyl group balances lipophilicity and steric effects, enhancing membrane permeability while avoiding excessive hydrophobicity. Key SAR insights:

SubstituentLogPIC₅₀ (HeLa)Solubility (mg/mL)
Ethyl2.812.5 µM0.45
Methyl2.325.0 µM0.78
Phenyl3.58.7 µM0.12
Ethyl derivatives exhibit optimal activity-solubility profiles, making them preferable for in vivo studies .

Q. What computational strategies are used to study target interactions?

  • Molecular Docking : Predicts binding to DNA topoisomerase II (PDB: 1ZXM) with a docking score of −9.2 kcal/mol, suggesting competitive inhibition at the ATP-binding site .
  • Molecular Dynamics (MD) Simulations : Reveal stable interactions (>90% occupancy) between the sulfamoyl group and Arg503 residue over 100 ns trajectories .
  • QSAR Modeling : Identifies electronegative substituents on the benzamide ring as critical for potency (r² = 0.87 for IC₅₀ prediction) .

Q. How can contradictory data in biological assays be resolved?

Discrepancies often arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the sulfamoyl group, affecting membrane permeability .
  • Cell Line Heterogeneity : HeLa (cervical cancer) vs. MCF-7 (breast cancer) may express differing levels of target enzymes .
    Mitigation : Standardize protocols (e.g., RPMI-1640 media, 10% FBS) and validate results across ≥3 independent replicates.

Q. What strategies optimize crystallization for structural analysis?

  • Solvent Screening : Use mixed solvents (e.g., DMSO:EtOH 1:3) to improve crystal morphology .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing for X-ray diffraction .
  • Data Collection : High-resolution (≤1.5 Å) synchrotron radiation resolves electron density maps for the ethyl-thiadiazole moiety .

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL, NADPH 1 mM); t₁/₂ = 45 min suggests moderate hepatic clearance .
  • CYP450 Inhibition : IC₅₀ > 50 µM for CYP3A4 indicates low drug-drug interaction risk .
  • Metabolite ID : LC-MS/MS detects hydroxylated derivatives (m/z 496.6) as primary metabolites .

Q. Key Notes for Experimental Design

  • Control Experiments : Include sulfamoyl-free analogs to isolate the contribution of the thiadiazole ring .
  • Counterion Effects : Use sodium or potassium salts to improve aqueous solubility during in vivo dosing .
  • Batch Reproducibility : Validate synthetic yields (±5%) and purity (RSD < 2%) across ≥3 batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。